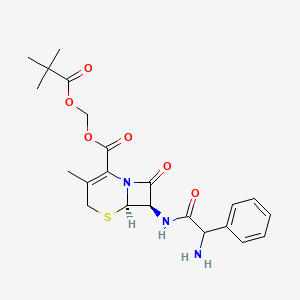
Pivcephalexin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セファレキシン ピボキシルは、第一世代セファロスポリン系抗生物質であるセファレキンのプロドラッグです。これは、細菌細胞壁合成を阻害することにより、さまざまな細菌感染症の治療に使用されます。 この化合物は、グラム陽性菌および一部のグラム陰性菌に対して特に有効です .
製法
合成経路と反応条件
セファレキシン ピボキシルの合成には、いくつかの段階が含まれます反応条件は通常、目的のエステルを形成するために、溶媒、酸、および塩基の使用を伴います .
工業生産方法
セファレキシン ピボキシルの工業生産には、自動化された反応器を使用した大規模な化学合成が関与します。このプロセスには、中間体の調製、続いてエステル化および精製工程が含まれ、最終製品が得られます。 品質管理対策は、化合物の純度と有効性を保証するために実施されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefalexin pivoxil involves several stepsThe reaction conditions typically involve the use of solvents, acids, and bases to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of cefalexin pivoxil involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, followed by esterification and purification steps to obtain the final product. Quality control measures are implemented to ensure the purity and efficacy of the compound .
化学反応の分析
反応の種類
セファレキシン ピボキシルは、次のものを含むいくつかの種類の化学反応を起こします。
加水分解: ピボキシルエステル基は加水分解されて、活性のあるセファレキシンが遊離します。
酸化と還元: これらの反応は、分子上の官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、および酸化剤が含まれます。 条件は、多くの場合、目的の反応が効率的に起こるように、制御された温度とpHレベルを伴います .
生成される主な生成物
セファレキシン ピボキシルの加水分解から生成される主な生成物は、活性のある抗生物質であるセファレキシンです。 他の反応は、抗菌特性が修飾されたさまざまな誘導体を生成する可能性があります .
科学研究への応用
セファレキシン ピボキシルは、幅広い科学研究に応用されています。
化学: エステル加水分解やその他の化学反応を研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成と耐性機構に対する影響について調査されています。
医学: 特にグラム陽性菌によって引き起こされる細菌感染症の治療に使用されます。
科学的研究の応用
Cefalexin pivoxil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Employed in the development of new antibiotics and as a reference standard in quality control
作用機序
セファレキシン ピボキシルは、細菌細胞壁合成を阻害することによって効果を発揮します。それは、細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、機能的な細胞壁の形成を阻害し、細菌細胞の溶解と死に至ります .
類似化合物との比較
類似化合物
セフディトレン ピボキシル: 類似の作用機序を持つ別のセファロスポリン系抗生物質ですが、より広い活性スペクトルを持っています.
セフロキシム アキセチル: グラム陰性菌に対する活性が向上した第二世代セファロスポリン.
セファドロキシル: セファレキシンと類似の第一世代セファロスポリンですが、半減期が長いです.
独自性
セファレキシン ピボキシルは、その特定のエステル基が他のセファロスポリンと比較して経口バイオアベイラビリティを高めるという点でユニークです。 この修飾により、活性のある抗生物質であるセファレキシンの吸収と送達がより効率的になります .
生物活性
Pivcephalexin, a pivalate-conjugated derivative of cephalexin, exhibits notable biological activity primarily as an antibiotic. This article explores its pharmacodynamics, antimicrobial efficacy, and clinical applications based on diverse research findings.
This compound operates similarly to other cephalosporins by inhibiting bacterial cell wall synthesis. It achieves this through the following actions:
- Inhibition of Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
- Bactericidal Effect : The compound is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.
Antimicrobial Spectrum
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Streptococcus pneumoniae | 3.1 |
| Staphylococcus aureus (MSSA) | 6.3 (88% inhibition) |
| Escherichia coli | 12.5 (80% inhibition) |
| Klebsiella pneumoniae | 12.5 (72% inhibition) |
| Proteus mirabilis | 12.5 (56% inhibition) |
| Pseudomonas aeruginosa | Resistant |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates efficient absorption and distribution:
- Absorption : Well absorbed from the gastrointestinal tract with nearly 100% bioavailability.
- Peak Serum Concentration : Achieved approximately 7.7 µg/mL after a 250 mg dose and 12.3 µg/mL after a 500 mg dose.
- Excretion : Over 90% of the administered dose is excreted unchanged in urine within six hours, indicating minimal metabolism.
Clinical Efficacy
Recent studies have compared this compound with traditional cephalexin in treating urinary tract infections (UTIs). A notable study involving 216 patients demonstrated:
- Clinical Cure Rates : 95.3% for this compound versus 93.6% for cephalexin.
- Bacteriological Success : 89.7% for this compound compared to 81.7% for cephalexin, particularly highlighting the eradication rates for E. coli at 90.1% for this compound and 80.6% for cephalexin .
Case Studies
A randomized double-blind trial assessed the effectiveness of this compound in outpatient settings:
- Study Design : Patients received either this compound or cephalexin for acute uncomplicated UTIs.
- Outcomes : Both treatments were well tolerated, with no significant adverse effects reported, reinforcing the safety profile of this compound .
Adverse Effects
While generally well tolerated, this compound may cause side effects similar to other beta-lactam antibiotics:
特性
CAS番号 |
63836-75-9 |
|---|---|
分子式 |
C22H27N3O6S |
分子量 |
461.5 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1 |
InChIキー |
DIGADQKVPFDJSI-SPYBWZPUSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Key on ui other cas no. |
63836-75-9 27726-31-4 |
同義語 |
cephalexin pivaloxymethyl ester HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin pivalexin pivcephalexin ST 21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















